cis-Nerolidol

Description

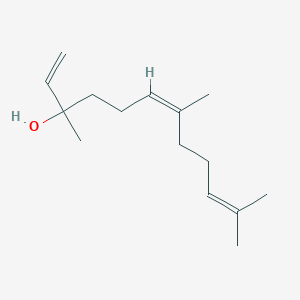

Structure

3D Structure

Properties

IUPAC Name |

(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLCLSUCSAZDY-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CCC(C)(C=C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047239 | |

| Record name | cis-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.872-0.879 | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3790-78-1, 142-50-7 | |

| Record name | cis-Nerolidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3790-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerolidol cis-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nerolidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEROLIDOL, (6Z)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K23DEF7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of cis-Nerolidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources of cis-nerolidol, a sesquiterpene alcohol with significant therapeutic potential. It details the primary extraction methodologies, including hydrodistillation and supercritical fluid extraction (SFE), and presents available quantitative data on cis-nerolidol yields from various plant species. The guide includes detailed experimental protocols for key extraction techniques and visual representations of relevant biological signaling pathways and experimental workflows to support researchers and professionals in drug development and natural product chemistry.

Introduction

cis-Nerolidol, also known as (Z)-nerolidol, is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants. It is recognized for its woody, floral, and citrus-like aroma and is utilized in the fragrance and flavor industries.[1] Beyond its sensory characteristics, cis-nerolidol has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide serves as a technical resource for professionals interested in the isolation and characterization of cis-nerolidol from its natural sources.

Natural Sources of cis-Nerolidol

cis-Nerolidol is distributed across a wide range of plant families. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant being analyzed. Essential oils are the most common matrices from which cis-nerolidol is isolated.

Table 1: Natural Plant Sources of Nerolidol (Isomer Specificity Not Always Reported)

| Plant Species | Plant Part | Nerolidol Content (%) in Essential Oil | Extraction Method | Reference(s) |

| Melaleuca quinquenervia | Leaves | Not specified | Hydrodistillation, Steam Distillation | [4] |

| Mentha piperita | Not specified | 0.19% (d-Nerolidol) | Not specified | [5] |

| Salvia runcinata | Not specified | Not specified | Not specified | [6] |

| Lantana camara | Leaves | 10.39% (D-Nerolidol) | Hydrodistillation | [7] |

| Vitis vinifera | Flowers | Present | Not specified | [8] |

| Zingiber zerumbet | Stems and Leaves | 16.8% ((Z)-nerolidol) | Not specified | [9] |

| Zingiber zerumbet | Flowers | 36.3% ((Z)-nerolidol) | Not specified | [9] |

Note: The data in this table may not differentiate between cis- and trans-isomers of nerolidol unless explicitly stated. The term "d-Nerolidol" may refer to a specific enantiomer but does not definitively indicate the cis or trans configuration.

Extraction Methodologies

The extraction of cis-nerolidol from plant matrices primarily relies on techniques that can effectively isolate volatile sesquiterpenes. The choice of method depends on factors such as the stability of the compound, the desired purity of the extract, and the scalability of the process.

Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[10] The process involves the co-distillation of plant material with water. The steam and volatilized essential oil components are condensed, and the oil is then separated from the aqueous phase.

Experimental Protocol: Laboratory-Scale Hydrodistillation

-

Preparation of Plant Material: Fresh or dried plant material (e.g., leaves, flowers) is comminuted to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask and fully submerged in distilled water.

-

Distillation: The flask is heated to boiling. The steam, carrying the volatile essential oil components, rises and passes into a condenser.

-

Condensation and Separation: The condensed liquid, a mixture of water and essential oil, flows into a graduated collection tube. Due to their immiscibility and density difference, the essential oil forms a distinct layer, which can be easily separated.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark container at low temperature to prevent degradation.

Diagram 1: General Workflow for Hydrodistillation

Caption: A simplified workflow of the hydrodistillation process for essential oil extraction.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a more modern and "green" technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[11] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Experimental Protocol: Supercritical CO₂ Extraction of Sesquiterpenes

-

Preparation of Plant Material: The plant material is dried and ground to a uniform particle size to ensure efficient extraction.

-

Loading the Extractor: The ground material is packed into the extraction vessel.

-

Setting Parameters: The system is brought to the desired temperature and pressure to achieve the supercritical state for CO₂. For sesquiterpenes, pressures typically range from 100 to 300 bar and temperatures from 40 to 60°C.

-

Extraction: Supercritical CO₂ is passed through the extraction vessel, where it dissolves the target compounds.

-

Separation: The CO₂ laden with the extract is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.

-

Collection: The extracted material is collected from the separator. The CO₂ can be recycled and reused in the process.

Diagram 2: Supercritical Fluid Extraction (SFE) Process

Caption: A schematic of a typical supercritical fluid extraction (SFE) system.

Biological Activities and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of cis-nerolidol. These studies provide valuable insights for drug development professionals.

Anti-inflammatory Effects

cis-Nerolidol has been shown to possess potent anti-inflammatory properties. Studies have demonstrated its ability to inhibit key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, in models of colon inflammation.[2] By downregulating these pathways, cis-nerolidol can reduce the production of pro-inflammatory cytokines and prevent damage to the intestinal epithelial barrier.

Diagram 3: cis-Nerolidol's Inhibition of Inflammatory Signaling

Caption: cis-Nerolidol inhibits pro-inflammatory cytokine production by targeting the MAPK and NF-κB signaling pathways.

Anticancer Activity

In the context of cancer, cis-nerolidol has been observed to induce cell death in bladder carcinoma cell lines.[3] The proposed mechanism involves the induction of DNA damage and endoplasmic reticulum (ER) stress, which subsequently activates a signaling cascade involving cyclic AMP (cAMP), calcium ions (Ca²⁺), and the MAPK pathway, ultimately leading to cell death.[12]

Diagram 4: Proposed Mechanism of cis-Nerolidol-Induced Cancer Cell Death

Caption: A simplified representation of the signaling cascade initiated by cis-nerolidol, leading to cancer cell death.

Quantitative Analysis

The accurate quantification of cis-nerolidol in essential oil extracts is crucial for quality control and for correlating chemical composition with biological activity. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.[13]

Experimental Protocol: GC-MS Quantification of cis-Nerolidol

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or ethanol). An internal standard (e.g., farnesol) is added for accurate quantification.

-

GC-MS Analysis: The sample is injected into the GC-MS system.

-

Gas Chromatograph (GC): A capillary column (e.g., HP-5MS) is used to separate the components of the essential oil based on their boiling points and polarity. The oven temperature is programmed to ramp up gradually to achieve optimal separation.

-

Mass Spectrometer (MS): As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

-

-

Data Analysis: The retention time of the peak corresponding to cis-nerolidol is compared to that of an authentic standard for identification. The peak area of cis-nerolidol relative to the internal standard is used to calculate its concentration based on a calibration curve.

Conclusion

cis-Nerolidol is a promising natural compound with a range of potential therapeutic applications. This guide has provided an in-depth overview of its natural sources and the primary methods for its extraction and quantification. The detailed protocols and visual diagrams are intended to be a valuable resource for researchers and professionals in the field of natural product drug discovery and development. Further research is warranted to explore a wider range of plant sources for high-yield cis-nerolidol production and to further elucidate its mechanisms of action in various disease models.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Cis-Nerolidol Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. aromaticstudies.com [aromaticstudies.com]

- 8. "Development of GC-MS database of essential oil components by the analy" by Prabodh Satyal [louis.uah.edu]

- 9. home.agh.edu.pl [home.agh.edu.pl]

- 10. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 11. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]

- 12. Mechanism of cis-Nerolidol-Induced Bladder Carcinoma Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of cis-Nerolidol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolidol, a naturally occurring sesquiterpene alcohol, is a molecule of significant interest in various scientific and industrial fields, including pharmacology and fragrance chemistry. Its biological activity and olfactory properties are intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of nerolidol, with a specific focus on the cis-isomer. It details the structural features that give rise to its isomeric forms and presents a compilation of its physicochemical properties. Furthermore, this guide outlines experimental methodologies for the separation and analysis of nerolidol stereoisomers, offering valuable protocols for researchers in the field.

Chemical Structure of Nerolidol

Nerolidol, systematically named 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a C15 sesquiterpene alcohol.[1][2][3] Its chemical formula is C₁₅H₂₆O, and it has a molar mass of 222.37 g/mol .[1][2] The structure of nerolidol is characterized by a twelve-carbon chain with three methyl groups and a hydroxyl group.

The key structural features that give rise to its stereoisomerism are:

-

A chiral center at the C-3 carbon atom: This carbon is bonded to four different substituents (a hydroxyl group, a vinyl group, a methyl group, and a larger isoprenoid chain), making it a stereocenter.

-

A double bond at the C-6 position: The substitution pattern around this double bond allows for geometric isomerism (cis/trans or Z/E).

Stereoisomerism of Nerolidol

Due to the presence of one chiral center and one site of geometric isomerism, nerolidol exists as four distinct stereoisomers.[1][4] These are:

-

(R,E)-nerolidol

-

(S,E)-nerolidol

-

(R,Z)-nerolidol (cis-nerolidol)

-

(S,Z)-nerolidol (cis-nerolidol)

The cis or Z configuration refers to the arrangement of the higher priority substituents on the same side of the C-6 double bond. The R and S designations describe the absolute configuration at the C-3 chiral center.

The relationship between these stereoisomers is depicted in the following diagram:

Physicochemical and Spectroscopic Data

The physicochemical properties of nerolidol can vary between its isomers, although data for specific individual stereoisomers is not always available. The following table summarizes key quantitative data for nerolidol, specifying the isomeric form where possible.

| Property | Value | Isomer | Reference(s) |

| Molecular Formula | C₁₅H₂₆O | All | [1][2] |

| Molar Mass | 222.37 g/mol | All | [1][2] |

| CAS Number | 3790-78-1 | cis-Nerolidol | [1] |

| 40716-66-3 | trans-Nerolidol | [4] | |

| 7212-44-4 | Unspecified/Mixture | [1] | |

| Density | 0.872 g/cm³ | Unspecified | [1] |

| 0.88 g/cm³ at 20 °C | Mixture of cis and trans | [5] | |

| Boiling Point | 122 °C at 3 mmHg | Unspecified | [1] |

| 263-266 °C at 1013 hPa | Mixture of cis and trans | [5] | |

| Refractive Index (nD) | 1.4898 | Unspecified | [1] |

| Solubility in Water | 0.014 g/L | Mixture of cis and trans | [5] |

| 1.532 mg/L at 25 °C (calculated) | Unspecified | [3] | |

| Flash Point | 96 °C (closed cup) | Mixture of cis and trans | [5] |

| logP (calculated) | 5.68 | Unspecified | [3] |

Experimental Protocols

Separation of Nerolidol Stereoisomers

The separation of the four stereoisomers of nerolidol is a challenging but achievable task. A common and effective method involves the derivatization of the nerolidol mixture with a chiral resolving agent to form diastereomers, which can then be separated by chromatography. The individual enantiomers are subsequently recovered by hydrolysis of the separated diastereomers.

Workflow for the Separation of Nerolidol Stereoisomers:

Protocol for Derivatization and Separation:

This protocol is based on the methodology described by Schubert et al. (1992).[6]

1. Derivatization to Diastereomeric Camphanoates:

-

Dissolve the mixture of (Z)- and (E)-nerolidol in dry dichloromethane (CH₂Cl₂).

-

Add 1 equivalent of 4-dimethylaminopyridine (DMAP) and 1.5 equivalents of triethylamine (TEA).

-

Cool the solution.

-

Add dropwise 1.5 equivalents of (1S,4R)-camphanoic acid chloride dissolved in a small amount of dry CH₂Cl₂ while stirring.

-

Reflux the reaction mixture for 4 hours. Monitor the reaction completion by thin-layer chromatography (TLC).

-

After completion, wash the mixture sequentially with 2 N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

-

Purify the resulting diastereomeric camphanoic acid esters on a silica gel column using a pentane/diethyl ether (95:5, v/v) eluent.

2. Saponification to Recover Pure Enantiomers:

-

Stir the separated diastereomeric camphanoates with 1.5 equivalents of potassium hydroxide (KOH) in methanol for 12 hours at 35 °C.

-

Monitor the saponification by TLC.

-

After completion, add water and extract the pure nerolidol enantiomer with diethyl ether.

-

Wash the organic layer with saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield the pure nerolidol stereoisomer.

Analytical Methods for Stereoisomer Analysis

Chiral Gas Chromatography (GC):

An analytical GC method using a chiral stationary phase is effective for resolving the enantiomeric pairs of (Z)- and (E)-nerolidol.[1][7]

-

Column: A chiral cyclodextrin stationary phase is suitable.

-

Analysis: The enantiomers of (Z)- and (E)-nerolidol will exhibit different retention times, allowing for their quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the identification and quantification of nerolidol isomers in complex mixtures, such as essential oils.[2] While mass spectrometry alone may not differentiate between stereoisomers, the combination with chromatographic separation based on retention times and indices provides reliable identification.[2]

-

Retention Times: In typical GC analyses, cis-nerolidol has a shorter retention time than trans-nerolidol.[2] For example, one study reported retention times of 5.87 min for cis-nerolidol and 5.98 min for trans-nerolidol on a specific GC-MS system.[8]

Synthesis of cis-Nerolidol

The industrial synthesis of nerolidol often starts from linalool.[2] The general pathway to obtain a mixture of cis- and trans-nerolidol is as follows:

Synthetic Pathway of Nerolidol:

This process yields a mixture of (E)- and (Z)-geranylacetone, which are then converted to the corresponding dehydronerolidol isomers.[2] A selective hydrogenation using a Lindlar catalyst produces a mixture of cis- and trans-nerolidol.[2] The separation of the cis- and trans-isomers can then be achieved by rectification under reduced pressure, taking advantage of the lower boiling point of the cis-isomer.[9]

Conclusion

The stereochemistry of nerolidol is a critical determinant of its biological and sensory properties. A thorough understanding of its four stereoisomers, arising from a chiral center at C-3 and geometric isomerism at the C-6 double bond, is essential for researchers in drug development and related fields. The experimental protocols for the separation of these stereoisomers, primarily through diastereomeric derivatization and subsequent chromatography, provide a pathway to obtaining stereochemically pure compounds for further investigation. Analytical techniques such as chiral GC and GC-MS are indispensable for the identification and quantification of the individual isomers. The synthetic routes, while often yielding mixtures, can be coupled with efficient separation techniques to isolate the desired cis- or trans-nerolidol. This guide provides a foundational resource for scientists and researchers working with this multifaceted sesquiterpene alcohol.

References

- 1. The Stereoisomers of Nerolidol: Separation, Analysis and Olfactoric Properties [agris.fao.org]

- 2. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities [mdpi.com]

- 4. Nerolidol - Wikipedia [en.wikipedia.org]

- 5. Nerolidol (mixture of cis- and trans-isomers) for synthesis 7212-44-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4105700A - Process for preparing stereospecific nerolidol and ester thereof - Google Patents [patents.google.com]

The intricate Dance of Isomers: A Technical Guide to Nerolidol Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of nerolidol biosynthesis in plants, providing a comprehensive overview of the enzymatic processes, regulatory networks, and analytical methodologies crucial for its study and exploitation. Nerolidol, a sesquiterpene alcohol with a characteristic woody and floral aroma, exists as four stereoisomers due to a chiral center and a double bond. These isomers, namely (E)- and (Z)-nerolidol, each with their (R)- and (S)-enantiomers, exhibit diverse biological activities, making them compelling targets for the pharmaceutical and fragrance industries. Understanding their biosynthesis is paramount for harnessing their potential.

The Core Biosynthetic Pathway: From Isoprenoid Precursors to Nerolidol

The journey to nerolidol begins with the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized through two distinct pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.

The synthesis of the direct precursor to nerolidol, farnesyl pyrophosphate (FPP), primarily occurs in the cytosol via the MVA pathway. FPP is a C15 isoprenoid formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS).

The final and committing step in nerolidol biosynthesis is the conversion of FPP to nerolidol. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically nerolidol synthases (NES) or linalool/nerolidol synthases (LNS). These enzymes facilitate the ionization of the pyrophosphate group from FPP, leading to the formation of a transient farnesyl carbocation. This carbocation is then quenched by a water molecule to yield the alcohol, nerolidol. The stereochemistry of the final product is determined by the specific folding of the enzyme's active site, which dictates the conformation of the substrate and the trajectory of the water molecule attack.

Quantitative Insights into Nerolidol Biosynthesis

The efficiency and product specificity of nerolidol biosynthesis vary significantly across different plant species and are influenced by environmental and developmental cues. The following tables summarize key quantitative data related to this pathway.

Table 1: Kinetic Properties of Plant and Fungal Linalool/Nerolidol Synthases

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| Plectranthus amboinicus (PamTps1) | GPP | 16.72 ± 1.32 | 0.16 | 9.57 x 10-3 | [1] |

| FPP | 40.47 ± 3.83 | 0.10 | 2.47 x 10-3 | [1] | |

| Agrocybe aegerita (Aa.LNS) | GPP | 6.7 ± 4.6 | 0.0083 | 1.24 x 10-3 | [2] |

| FPP | 9.0 ± 2.3 | 0.055 | 6.11 x 10-3 | [2] | |

| Mentha citrata | GPP | 56 ± 5 | - | - | [3] |

| Gossypium hirsutum | GPP | 79.27 | - | - | [3] |

Note: GPP (Geranyl pyrophosphate) is the precursor for the monoterpene linalool, often produced by bifunctional LNS enzymes.

Table 2: Concentration of Nerolidol Isomers in Various Plant Tissues

| Plant Species | Tissue | Isomer(s) | Concentration/Percentage | Reference |

| Piper claussenianum | Leaves | trans-Nerolidol | 81.4% of essential oil | [4] |

| Zanthoxylum hyemale | Leaves | trans-Nerolidol | 51.0% of essential oil | [4] |

| Baccharis dracunculifolia | Leaves | trans-Nerolidol | 136.53 mg/100g (March) | [4] |

| 25.03 mg/100g (July) | [4] | |||

| Populus balsamifera | Buds | E-Nerolidol | 64.0% of essential oil | [5] |

| Kiwifruit (Actinidia chinensis) | Flowers | (S)-(E)-Nerolidol | Major emitted volatile | [6] |

Regulatory Control of Nerolidol Biosynthesis: The Role of Methyl Jasmonate

The production of nerolidol in plants is often induced in response to biotic stresses, such as herbivory or pathogen attack. A key signaling molecule in this defense response is methyl jasmonate (MeJA). The MeJA signaling pathway plays a crucial role in upregulating the expression of genes involved in terpenoid biosynthesis, including nerolidol synthase.

Upon perception of a stress signal, MeJA levels rise, leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This degradation releases transcription factors, such as MYC2 and MYB24, which then bind to the promoter regions of terpene synthase genes, including NES, activating their transcription and leading to an increased production of nerolidol.[7][8][9]

Key Experimental Protocols

A robust understanding of nerolidol biosynthesis relies on precise and reproducible experimental methodologies. This section outlines the core protocols for the analysis of this pathway.

Headspace Volatile Collection

The collection of volatile compounds like nerolidol from living plants is crucial for studying their emission patterns. Both static and dynamic headspace collection methods are employed.

Static Headspace Solid-Phase Microextraction (SPME):

-

Chamber Setup: Enclose the plant material (e.g., a flower or leaf) in a clean, airtight glass chamber. The chamber should be made of inert materials like glass or Teflon to prevent contamination.[7]

-

Fiber Exposure: Introduce an SPME fiber with a suitable coating (e.g., polydimethylsiloxane, PDMS) into the headspace of the chamber. Expose the fiber for a defined period (e.g., 30 minutes to a few hours) to allow for the adsorption of volatile compounds.[7]

-

Fiber Retraction and Analysis: Retract the fiber into its needle and immediately introduce it into the injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption and analysis.

Dynamic Headspace Collection (Push-Pull System):

-

Chamber and Airflow: Place the plant material in a flow-through chamber. Purified air is "pushed" into the chamber at a controlled flow rate (e.g., 100-500 mL/min).

-

Volatile Trapping: The air, now containing the plant volatiles, is "pulled" out of the chamber through an adsorbent trap (e.g., a glass tube filled with a sorbent like Tenax TA or Porapak Q).

-

Elution and Analysis: The trapped volatiles are then eluted from the sorbent using a solvent (e.g., hexane or dichloromethane) or thermally desorbed directly into a GC-MS system.

Nerolidol Synthase Enzyme Assay

In vitro characterization of nerolidol synthase activity is essential for understanding its substrate specificity and kinetic properties.

-

Protein Expression and Purification: Clone the coding sequence of the nerolidol synthase gene into an expression vector (e.g., pET vectors for E. coli). Express the recombinant protein in a suitable host and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Assay Buffer: Prepare an assay buffer typically containing a buffering agent (e.g., 50 mM MOPSO, pH 7.0), a divalent cation cofactor (10 mM MgCl2), and a reducing agent (1 mM DTT).

-

Reaction Mixture: In a glass vial, combine the purified enzyme with the assay buffer and the substrate, farnesyl pyrophosphate (FPP), at a known concentration.

-

Incubation: Overlay the reaction mixture with an organic solvent (e.g., hexane) to trap the volatile products. Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

-

Product Extraction and Analysis: Vortex the mixture to extract the nerolidol into the organic layer. Analyze the organic phase by GC-MS to identify and quantify the nerolidol isomers produced.

Chiral GC-MS Analysis of Nerolidol Isomers

Distinguishing between the different stereoisomers of nerolidol requires specialized analytical techniques.

-

Chiral Column: Utilize a gas chromatography column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEXse).[10]

-

Temperature Program: Optimize the GC oven temperature program with a slow ramp rate (e.g., 1-2°C/min) to achieve baseline separation of the enantiomers.[10]

-

Mass Spectrometry: Use a mass spectrometer in full scan or selected ion monitoring (SIM) mode for detection and identification. While enantiomers have identical mass spectra, their separation is achieved by their differential interaction with the chiral stationary phase, resulting in different retention times.

-

Standard Injection: Inject authentic standards of the known nerolidol isomers to confirm the identity and elution order of the peaks in the sample.

Conclusion and Future Perspectives

The biosynthesis of nerolidol isomers in plants is a finely tuned process involving specific enzymes, subcellular compartmentalization, and intricate regulatory networks. This guide has provided a technical foundation for understanding and investigating this pathway. Future research will likely focus on elucidating the precise structural determinants of stereospecificity in nerolidol synthases, which could pave the way for the bioengineering of enzymes that produce specific, high-value nerolidol isomers. Furthermore, a deeper understanding of the transcriptional regulation of this pathway will be instrumental in developing strategies to enhance the production of these valuable compounds in plants and microbial systems for pharmaceutical and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioinformatics-aided identification, characterization and applications of mushroom linalool synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification, functional characterization, and regulation of the enzyme responsible for floral (E)-nerolidol biosynthesis in kiwifruit (Actinidia chinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ives-openscience.eu [ives-openscience.eu]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. scispec.co.th [scispec.co.th]

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Nerolidol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Nerolidol, a naturally occurring sesquiterpene alcohol, is a constituent of many essential oils, including those from neroli, ginger, and jasmine.[1] It exists as one of four stereoisomers of nerolidol. This guide provides a comprehensive overview of the physical and chemical properties of cis-Nerolidol, detailed experimental protocols for their determination, and insights into its biological signaling pathways.

Physical and Chemical Properties

Cis-Nerolidol is a colorless to pale yellow liquid with a characteristic woody and fresh bark aroma.[1] The majority of commercially available neridol is a mixture of cis and trans isomers. The quantitative data for its physical and chemical properties are summarized in the table below. It is important to note that some reported values are for a mixture of cis- and trans-nerolidol, as specified.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₁₅H₂₆O | [1][2] | |

| Molar Mass | 222.37 g/mol | [1][2] | |

| Appearance | Colorless to slightly yellow clear liquid | For cis/trans mixture | [3] |

| Odor | Woody, reminiscent of fresh bark | [1] | |

| Boiling Point | 122 °C at 3 mmHg | For cis-Nerolidol | [1] |

| 276 °C at 760 mmHg | For cis-Nerolidol | [4] | |

| 114 °C at 1 mmHg | For cis/trans mixture | [5][6] | |

| 146 °C at 12 mmHg | For cis/trans mixture | [3] | |

| Melting Point | -75 °C | For cis/trans mixture | [7][8] |

| Density | 0.872 g/cm³ | Isomer unspecified | [1] |

| 0.869 g/cm³ | For cis-Nerolidol | [4] | |

| 0.875 g/mL at 25 °C | For cis/trans mixture | [2][5] | |

| 0.880 g/cm³ at 20 °C | For cis/trans mixture | [9] | |

| Refractive Index (n_D) | 1.4898 | Isomer unspecified | [1] |

| 1.478 at 20°C | For cis-Nerolidol | [4] | |

| 1.479 at 20°C | For cis/trans mixture | [5][6] | |

| 1.480 | For cis/trans mixture | [3] | |

| Solubility | Soluble in alcohol and most fixed oils. | [10][11] | |

| Very slightly soluble in water (0.014 g/L). | For cis/trans mixture | [9][11] | |

| Insoluble in glycerol. | [10] | ||

| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [12] | ||

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | For cis/trans mixture | [13] |

| <1 hPa at 20 °C | For cis/trans mixture | [9] | |

| Flash Point | 96 °C | For cis/trans mixture | [2] |

| 109.9 °C | For cis-Nerolidol | [4] | |

| LogP (o/w) | 4.39630 | For cis-Nerolidol | [4] |

Experimental Protocols

Determination of Boiling Point (Distillation Method)

This method is suitable for determining the boiling point of liquid organic compounds like cis-Nerolidol at atmospheric or reduced pressures.

Apparatus:

-

Distillation flask (e.g., 50 mL round-bottom flask)

-

Heating mantle

-

Condenser

-

Thermometer

-

Receiving flask

-

Boiling chips or magnetic stir bar

-

Vacuum pump (for reduced pressure distillation)

-

Manometer

Procedure:

-

Place approximately 20 mL of the cis-Nerolidol sample into the distillation flask along with a few boiling chips or a magnetic stir bar.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

If performing a vacuum distillation, connect the vacuum pump to the distillation apparatus and reduce the pressure to the desired level, monitoring with the manometer.

-

Begin heating the distillation flask. Adjust the heating rate to achieve a distillation rate of approximately one drop per second.

-

Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This stable temperature is the boiling point at the recorded pressure.

-

Record the atmospheric or reduced pressure.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a specific volume.

Apparatus:

-

Pycnometer (specific gravity bottle) with a capillary stopper

-

Analytical balance

-

Thermostatic water bath

-

Pasteur pipette

Procedure:

-

Clean and thoroughly dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance (M1).

-

Fill the pycnometer with distilled water that has been equilibrated to a known temperature (e.g., 20 °C) in the thermostatic water bath.

-

Carefully insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.

-

Dry the outside of the pycnometer and weigh it (M2).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the cis-Nerolidol sample, equilibrated to the same temperature.

-

Insert the stopper, dry the exterior, and weigh the filled pycnometer (M3).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(M3 - M1) / (M2 - M1)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

Determination of Solubility (Shake-Flask Method)

This method determines the saturation solubility of a substance in a particular solvent.

Apparatus:

-

Glass vials with screw caps

-

Shaker or agitator

-

Centrifuge

-

Analytical instrument for quantification (e.g., GC-MS, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of cis-Nerolidol to a vial containing a known volume of the solvent (e.g., water).

-

Seal the vial and place it on a shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vial to stand to let the undissolved solute settle.

-

Centrifuge the mixture to further separate the undissolved portion.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical instrument.

-

Quantify the concentration of cis-Nerolidol in the diluted sample using a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the components of a volatile mixture like essential oils containing cis-Nerolidol.

Apparatus:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

-

Autosampler or manual syringe

-

Helium carrier gas

Procedure:

-

Sample Preparation: Dilute the cis-Nerolidol sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 100 µg/mL).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a specific rate (e.g., 3 °C/min).

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Inject the prepared sample into the GC-MS system. The components will be separated based on their boiling points and polarity in the GC column and then fragmented and detected by the MS.

-

Identification: Identify cis-Nerolidol by comparing its retention time and mass spectrum with that of a certified reference standard and/or with mass spectral libraries (e.g., NIST).

Laboratory-Scale Synthesis of cis-Nerolidol

The industrial synthesis of nerolidol often starts from geranylacetone.[14] A laboratory-scale synthesis can be adapted from this general principle.

Reactants and Reagents:

-

cis-Geranylacetone

-

Vinylmagnesium bromide or vinylmagnesium chloride (Grignard reagent)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of vinyl bromide in anhydrous THF to the magnesium turnings to form the vinyl Grignard reagent. The reaction is exothermic and may require cooling in an ice bath.

-

Once the Grignard reagent is formed, cool the flask in an ice bath.

-

Slowly add a solution of cis-geranylacetone in anhydrous THF to the Grignard reagent via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure cis-Nerolidol.

Signaling Pathways and Experimental Workflows

cis-Nerolidol Induced Cell Death Pathway in Bladder Carcinoma Cells

Recent research has elucidated a signaling cascade through which cis-Nerolidol induces cell death in bladder carcinoma cells.[1][2] This pathway involves the induction of DNA damage and endoplasmic reticulum (ER) stress, mediated by a cAMP, Ca²⁺, and MAPK axis.[1]

Caption: cis-Nerolidol induced cell death signaling pathway in bladder carcinoma cells.

Experimental Workflow for GC-MS Analysis of cis-Nerolidol

The following diagram illustrates a typical workflow for the analysis of cis-Nerolidol in an essential oil sample using Gas Chromatography-Mass Spectrometry.

Caption: A typical experimental workflow for the GC-MS analysis of cis-Nerolidol.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of cis-Nerolidol, along with practical experimental protocols for their determination. The inclusion of a key signaling pathway and an analytical workflow offers valuable insights for researchers in drug discovery and development. The provided data and methodologies can serve as a foundational resource for further investigation into the therapeutic potential of this intriguing natural compound.

References

- 1. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. prepchem.com [prepchem.com]

- 4. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. youtube.com [youtube.com]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

- 8. che.utah.edu [che.utah.edu]

- 9. bioassaysys.com [bioassaysys.com]

- 10. extraktlab.com [extraktlab.com]

- 11. US4105700A - Process for preparing stereospecific nerolidol and ester thereof - Google Patents [patents.google.com]

- 12. Terpene Boiling Points and Temperature — True Labs for Cannabis [truelabscannabis.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Occurrence and concentration of cis-Nerolidol in essential oils

An In-depth Technical Guide on the Occurrence and Concentration of cis-Nerolidol in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the occurrence and concentration of cis-Nerolidol, a naturally occurring sesquiterpene alcohol, in various essential oils. It details the experimental protocols for its extraction and quantification and explores the signaling pathways it modulates, offering valuable insights for research and drug development.

Occurrence and Concentration of cis-Nerolidol

cis-Nerolidol is found in numerous plant essential oils, often alongside its isomer, trans-nerolidol.[1] Its concentration can vary significantly based on the plant species, geographical origin, harvesting time, and the extraction method employed. The following tables summarize the quantitative data on nerolidol concentrations in various essential oils, specifying the cis-isomer where the information is available.

Table 1: Concentration of cis-Nerolidol and unspecified Nerolidol isomers in various essential oils.

| Plant Species | Plant Part | Extraction Method | Concentration of cis-Nerolidol (%) | Concentration of Nerolidol (isomer not specified) (%) | Reference |

| Myrocarpus fastigiatus | Hydrodistillation | 80.0 | [2] | ||

| Mentha piperita | 0.19 (as d-Nerolidol) | [3] | |||

| Neroli | Flower | Present | [4] | ||

| Jasmine | Flower | Present | [1] | ||

| Lavender | Flower | Present | [1] | ||

| Tea Tree | Leaf | Present | [1] | ||

| Lemon Grass | Present | [1] | |||

| Ginger | Rhizome | Present | [1] |

Note: The term "Present" indicates that the compound has been identified in the essential oil, but a specific concentration was not provided in the cited source.

Experimental Protocols

The extraction and quantification of cis-Nerolidol from plant materials are crucial for research and commercial purposes. The following sections detail the commonly employed methodologies.

Extraction of Essential Oils containing cis-Nerolidol

Hydrodistillation is the most common method for extracting essential oils containing nerolidol.[2]

Protocol: Hydrodistillation using a Clevenger-type apparatus

-

Plant Material Preparation:

-

Collect the desired plant parts (e.g., leaves, flowers).

-

If necessary, grind the plant material to a coarse powder to increase the surface area for extraction.[5]

-

-

Apparatus Setup:

-

Extraction Process:

-

Place a known quantity of the prepared plant material (e.g., 100 g) into the round-bottom flask.[5]

-

Add distilled water to the flask, typically in a 1:10 ratio of plant material to water (w/v), ensuring the plant material is fully submerged.[3]

-

Heat the flask using the heating mantle to bring the water to a boil. The steam and volatile components, including cis-Nerolidol, will rise.

-

The vapor mixture is then directed into the condenser, which cools the vapor back into a liquid state.

-

The condensate (a mixture of essential oil and water) is collected in the Clevenger trap. Due to their different densities and immiscibility, the essential oil will form a separate layer from the water.

-

Continue the distillation for a set period, typically 2-4 hours, to ensure complete extraction of the essential oil.[6][7]

-

-

Essential Oil Collection and Drying:

-

After the distillation is complete, allow the apparatus to cool.

-

Carefully collect the essential oil layer from the Clevenger trap.

-

To remove any residual water, dry the collected essential oil using an anhydrous drying agent, such as anhydrous sodium sulfate.

-

Store the dried essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

-

Quantification of cis-Nerolidol

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of cis-Nerolidol in essential oils.[2][8]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the extracted essential oil in a suitable solvent, such as hexane or ethanol. A typical dilution might be 1 µL of essential oil in 1 mL of solvent.

-

-

GC-MS Instrument Setup and Conditions:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8][9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8][9]

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).[9]

-

Oven Temperature Program: A typical temperature program starts at a lower temperature, holds for a few minutes, and then ramps up to a higher temperature to elute all components. For example: start at 60°C for 2 minutes, then increase at a rate of 3°C/min to 240°C, and hold for 5 minutes.[6]

-

-

Mass Spectrometer (MS) Conditions:

-

-

Analysis and Quantification:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Identify cis-Nerolidol by comparing its retention time and mass spectrum with that of a certified reference standard. The retention time of cis-nerolidol is typically shorter than that of trans-nerolidol.[2]

-

For quantification, prepare a calibration curve using a series of known concentrations of a cis-Nerolidol standard.

-

The concentration of cis-Nerolidol in the essential oil sample can then be determined by comparing its peak area to the calibration curve.

-

Signaling Pathways and Biological Activities

cis-Nerolidol has been shown to modulate several key signaling pathways, which are of significant interest to drug development professionals.

Induction of Cell Death in Cancer Cells

cis-Nerolidol can induce cell death in bladder carcinoma cells through a pathway involving cyclic AMP (cAMP), calcium ions (Ca2+), and the mitogen-activated protein kinase (MAPK) cascade, leading to endoplasmic reticulum (ER) stress.[10][11][12]

Caption: cis-Nerolidol-induced cell death pathway.

Anti-inflammatory Effects

cis-Nerolidol has demonstrated anti-inflammatory properties by inhibiting the MAP Kinase and NF-κB signaling pathways.[1]

Caption: Inhibition of inflammatory pathways by cis-Nerolidol.

Experimental Workflow for Analysis

The overall process for the analysis of cis-Nerolidol in essential oils can be summarized in the following workflow.

Caption: Workflow for cis-Nerolidol analysis.

References

- 1. Cis-Nerolidol Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]

- 4. eybna.com [eybna.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. brjac.com.br [brjac.com.br]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Mechanism of cis-Nerolidol-Induced Bladder Carcinoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of cis-Nerolidol-Induced Bladder Carcinoma Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary in vitro screening of cis-Nerolidol bioactivity

An In-Depth Technical Guide to the Preliminary In Vitro Screening of cis-Nerolidol Bioactivity

Introduction

cis-Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants.[1] It is recognized for its floral odor and is utilized as a fragrance agent in cosmetics and a flavoring agent in foods.[2] Beyond its aromatic properties, cis-nerolidol has garnered significant attention in the scientific community for its diverse pharmacological activities. Preliminary in vitro studies have demonstrated its potential as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent, highlighting its promise as a candidate for drug development.[2][3][4] This guide provides a comprehensive overview of the in vitro bioactivity of cis-nerolidol, detailing experimental protocols, presenting quantitative data, and illustrating key molecular pathways.

Anticancer Bioactivity

Recent research has focused on the antitumor mechanisms of cis-nerolidol, particularly in bladder carcinoma cell lines.[1] Studies show that it can inhibit cell proliferation and induce two different types of cell death.[1][5] One pathway is an early, caspase-dependent cell death characterized by membrane blebbing, while the other is a later, caspase-independent pathway involving cytoplasmic vacuolization.[1][6] The core mechanism involves the induction of DNA damage and endoplasmic reticulum (ER) stress through a signaling cascade that includes cAMP, Ca2+, and the MAPK axis.[1][5][6]

Quantitative Data: Anticancer Effects

| Cell Line | Concentration (mg/L) | Incubation Time (h) | Effect | Reference |

| T24 (Bladder Carcinoma) | 25, 50, 75, 100 | 24, 48, 72 | Concentration-dependent inhibition of proliferation and reduction in cell count.[1][5] | [1][5] |

| TCCSUP (Bladder Carcinoma) | 25, 50, 75, 100 | 24, 48, 72 | Concentration-dependent inhibition of proliferation and reduction in cell count.[1][5] | [1][5] |

| Hep 2 (Laryngeal Carcinoma) | 44-539 µM (IC50) | 24 | Cytotoxic effect, inhibition of cell viability.[7] | [7] |

| KYSE-150 | 14.9 µg/mL (IC50) | Not Specified | Inhibition of cancer cell proliferation. |

Experimental Protocol: Cell Viability and Proliferation Assay

-

Cell Culture: T24 and TCCSUP bladder carcinoma cells are seeded in 12- or 24-well plates and allowed to grow overnight.[1]

-

Treatment: Cells are treated in triplicate with varying concentrations of cis-nerolidol (e.g., 25, 50, 75, and 100 mg/L).[1] For experiments involving inhibitors, cells are pre-treated with the specific inhibitor for 1 hour before the addition of cis-nerolidol.[1]

-

Incubation: The treated cells are incubated for specified time periods, such as 4, 24, 48, or 72 hours.[1][5]

-

Cell Counting: Post-incubation, cell viability and total cell count are determined. This can be performed using a Neubauer chamber with trypan blue staining to differentiate between viable and non-viable cells.[1] An Olympus CHX41 microscope or similar is used for visualization and counting.[1]

-

Data Analysis: Cell counts are normalized to control (untreated) cells. Statistical analyses, such as a two-way ANOVA followed by post-hoc tests, are performed to determine significance (p < 0.05).[1]

Signaling Pathway Visualization

Caption: cis-Nerolidol anticancer signaling cascade.

Anti-inflammatory Bioactivity

cis-Nerolidol has demonstrated potent anti-inflammatory properties in various in vitro models.[8][9] It has been shown to inhibit the production and activity of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][3] The mechanism of action involves the inhibition of key inflammatory signaling pathways, including MAPKs and NF-κB.[8] In studies using TNF-α-stimulated human colonic cancer cells (HT-29), nerolidol significantly downregulated the mRNA expression of pro-inflammatory markers.[9]

Quantitative Data: Anti-inflammatory Effects

| Cell Line/Model | Stimulus | cis-Nerolidol Conc. | Effect | Reference |

| HT-29 Cells | TNF-α (1 ng/mL) | 25 µM, 50 µM | Significant downregulation of CXCL1, CXCL2, IL-8, and COX-2 mRNA.[9] | [9] |

| Human Neutrophils | fMLF | IC50 = 4.0 µM | Inhibition of neutrophil activation.[10] | [10] |

| Human Neutrophils | WKYMVM | IC50 = 3.7 µM | Inhibition of neutrophil activation.[10] | [10] |

| RAW 264.7 Macrophages | LPS | Not specified | Evaluation of effects on MAPK and NF-κB signaling.[8] | [8] |

Experimental Protocol: In Vitro Colonic Inflammation Model

-

Cell Culture and Viability: HT-29 cells are seeded in 96-well plates (5000 cells/well). To determine non-cytotoxic concentrations, cells are incubated with various concentrations of nerolidol (e.g., 0 to 200 µM) for 24 hours. Cell viability is assessed using a luminescent assay like the Cell Titer-Glo® Assay, which measures ATP levels.[9]

-

Inflammatory Challenge: To induce an inflammatory response, HT-29 cells are treated with a pro-inflammatory stimulus, such as 1 ng/mL of TNF-α.[9]

-

Nerolidol Treatment: Non-cytotoxic concentrations of nerolidol (e.g., 25 µM and 50 µM) are added to the TNF-α-stimulated cells.[9]

-

Gene Expression Analysis: After a 24-hour incubation period, total RNA is extracted from the cells. The expression levels of pro-inflammatory genes (e.g., CXCL1, IL-8, COX-2) are quantified using real-time quantitative PCR (RT-qPCR).[9]

-

Data Analysis: Gene expression data is normalized to a housekeeping gene. Statistical analysis is performed to compare the gene expression in nerolidol-treated groups to the TNF-α-only control group.[9]

Signaling Pathway Visualization

Caption: Inhibition of inflammatory pathways by cis-Nerolidol.

Antimicrobial Bioactivity

cis-Nerolidol has been evaluated for its activity against a range of microorganisms, including bacteria and fungi.[11][12] Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent.[12][13] It has shown inhibitory activity against clinically relevant strains like Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, and Klebsiella pneumoniae.[2][13] Furthermore, nerolidol can inhibit the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics.[13][14]

Quantitative Data: Antimicrobial Effects

| Microorganism | Assay | Result (mg/mL) | Reference |

| Bacillus cereus ATCC 11778 | MIC | 0.1 | [12] |

| Bacillus cereus ATCC 11778 | MBC | 0.2 | [12] |

| Escherichia coli ATCC 8739 | MIC | 0.2 | [12] |

| Escherichia coli ATCC 8739 | MBC | 0.4 | [12] |

| Staphylococcus aureus | MIC | 1 | [13] |

| Streptococcus mutans | MIC | 4 | [13] |

| Pseudomonas aeruginosa | MIC | 0.5 | [13] |

| K. pneumoniae carbapenemase | MIC | 0.5 | [13] |

| Candida albicans ATCC 10231 | MIC | 0.125 - 0.25 | [15] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocol: Broth Microdilution Assay for MIC/MBC

-

Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).

-

Compound Dilution: A serial two-fold dilution of cis-nerolidol is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: The standardized microbial suspension is added to each well containing the diluted compound. Positive (microbes in broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of cis-nerolidol that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. After further incubation, the lowest concentration that results in no microbial growth on the agar is recorded as the MBC.[12]

Workflow Visualization

Caption: Workflow for MIC and MBC determination.

Antioxidant Bioactivity

cis-Nerolidol exhibits notable antioxidant activity, which contributes to its various other biological effects, including its neuroprotective and hepatoprotective capabilities.[2][16] In vitro assays have confirmed its ability to scavenge free radicals and inhibit lipid peroxidation.[2][17] For instance, one study reported that 1mM of cis-nerolidol led to a 36.50% reduction in malondialdehyde (MDA), a marker of lipid peroxidation.[2] Its antioxidant potential has been demonstrated through various standard assays, such as DPPH and hydroxyl radical scavenging tests.[14][17]

Quantitative Data: Antioxidant Effects

| Assay | Concentration | Result | Reference |

| DPPH Radical Scavenging | Not Specified | Exhibited scavenging activity.[14] | [14] |

| Hydroxyl Radical Scavenging | IC50 obtained | Dose-dependent scavenging.[17] | [17] |

| Lipid Peroxidation Inhibition | 1 mM | 36.50% ± 4.47% reduction in MDA.[2] | [2] |

| Total Antioxidant Activity | Not Specified | 93.94% | [13] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific absorbance.

-

Sample Preparation: Various concentrations of cis-nerolidol are prepared in the same solvent.

-

Reaction Mixture: The cis-nerolidol solutions are mixed with the DPPH solution. A control is prepared with the solvent instead of the nerolidol solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Workflow Visualization

Caption: General workflow for a DPPH antioxidant assay.

Conclusion

The in vitro evidence strongly supports the multifaceted bioactivity of cis-nerolidol. Its ability to induce cancer cell death, suppress inflammatory signaling, combat a range of pathogenic microbes, and neutralize oxidative stress positions it as a highly promising natural compound for further investigation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of cis-nerolidol in greater depth. Future studies should focus on elucidating more detailed mechanisms of action and transitioning to in vivo models to validate these preliminary findings.

References

- 1. Mechanism of cis-Nerolidol-Induced Bladder Carcinoma Cell Death [mdpi.com]

- 2. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of cis-Nerolidol-Induced Bladder Carcinoma Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cis-Nerolidol Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Neutrophil Immunomodulatory Activity of Nerolidol, a Major Component of Essential Oils from Populus balsamifera Buds and Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of nerolidol and its derivatives against airborne microbes and further biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities [mdpi.com]

- 15. Chemical Composition, In Vitro Antioxidant Potential, and Antimicrobial Activities of Essential Oils and Hydrosols from Native American Muscadine Grapes [mdpi.com]

- 16. Mechanism of cis-Nerolidol-Induced Bladder Carcinoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of cis-Nerolidol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of cis-Nerolidol, a naturally occurring sesquiterpene alcohol of significant interest in various scientific fields. Understanding its behavior in common laboratory solvents is critical for accurate experimental design, formulation development, and ensuring the integrity of research outcomes.

Executive Summary

cis-Nerolidol exhibits a generally favorable solubility profile in a range of organic solvents, attributed to its sesquiterpenoid structure. It is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, as well as in alcohols such as ethanol and methanol. Its solubility in nonpolar solvents like hexane is less favorable. The stability of cis-Nerolidol is influenced by storage conditions, with temperature and light being critical factors. Stock solutions in DMSO are best stored at ultra-low temperatures for long-term stability. This document provides quantitative solubility data where available, detailed experimental protocols for solubility and stability assessment, and visual workflows to guide researchers.

Solubility Profile of cis-Nerolidol

The solubility of cis-Nerolidol is a key parameter for its application in in vitro and in vivo studies. The following tables summarize the available quantitative and qualitative solubility data in common laboratory solvents.

Quantitative Solubility Data

| Solvent | Temperature | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Ambient | 200 mg/mL (with ultrasonic assistance) | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Ambient | ≥ 5 mg/mL | [1][2] |

| Water | 25 °C | 1.532 mg/L (calculated) | [3] |

| Water | Ambient | 0.014 g/L | |

| 1:1 Ethanol:PBS (pH 7.2) | Ambient | ~0.5 mg/mL (trans-Nerolidol) | [4] |

Note: The value for Ethanol:PBS is for the trans-isomer and should be used as an approximation for cis-Nerolidol.

Qualitative Solubility Data

| Solvent | Solubility | Citation |

| Ethanol | Soluble / Miscible | [4] |

| Methanol | Soluble | |

| Chloroform | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Acetone | Soluble | [5] |

| Dimethyl Formamide (DMF) | Miscible | [4] |

| Hexane | Soluble (as part of a mixture) | [6] |

| Oils | Soluble |

Stability of cis-Nerolidol

The stability of cis-Nerolidol is crucial for maintaining its chemical integrity and biological activity throughout an experiment. Degradation can be initiated by factors such as temperature, light, and the chemical properties of the solvent.

General Stability and Storage Recommendations

-

Neat Oil: trans-Nerolidol is reported to be stable for at least 4 years when stored at -20°C.[4] A similar stability profile can be expected for cis-Nerolidol.

-

DMSO Stock Solutions: For optimal stability, stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[1]

-

Aqueous Solutions: Aqueous solutions of nerolidol are not recommended for storage for more than one day due to limited stability.[4]

Factors Affecting Stability

-

Photostability: Nerolidol is known to degrade upon exposure to UVB light. This photodegradation appears to follow first-order kinetics. The trans-isomer can isomerize to the cis-form upon irradiation.

-

Thermal Stability: While specific data on thermal degradation in solution is limited, standard practice for terpenes is to avoid prolonged exposure to high temperatures.

At present, detailed studies on the specific degradation products of cis-Nerolidol in common laboratory solvents under various stress conditions (e.g., heat, light, pH) are not extensively available in the public domain. Researchers are encouraged to perform stability-indicating assays relevant to their specific experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of cis-Nerolidol.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

4.1.1 Materials and Equipment

-

cis-Nerolidol

-

Selected laboratory solvents (e.g., ethanol, methanol, DMSO, acetone, ethyl acetate, hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

HPLC-UV/Vis or GC-MS system

4.1.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of cis-Nerolidol to a glass vial.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved material to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining undissolved solid.

-